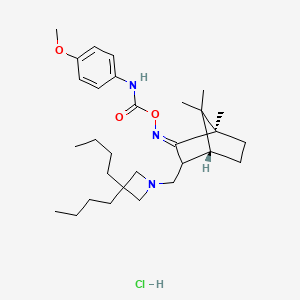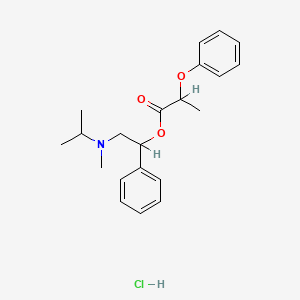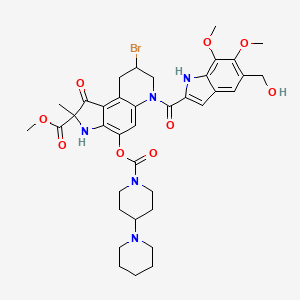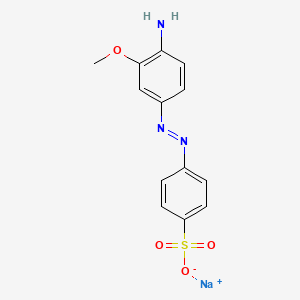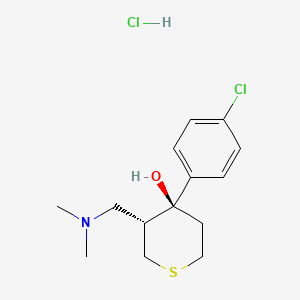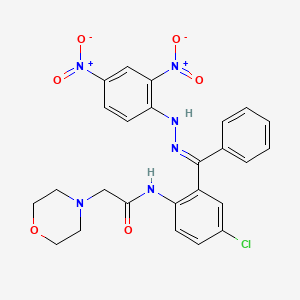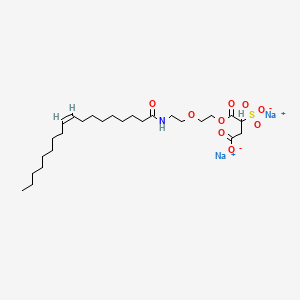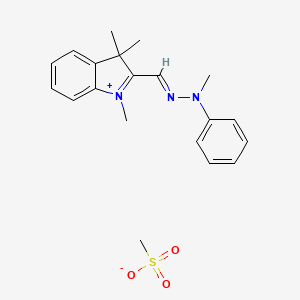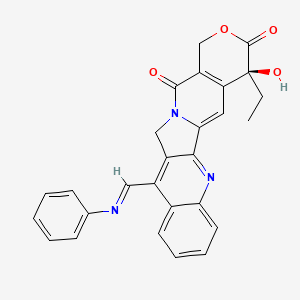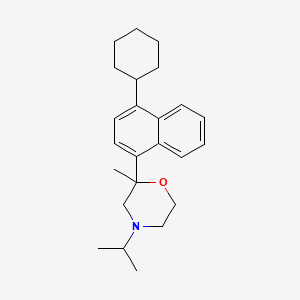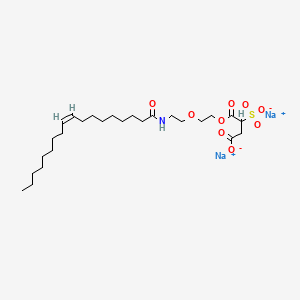
Disodium oleamido diethylene glycol 2-sulfosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium oleamido diethylene glycol 2-sulfosuccinate is a chemical compound with the molecular formula C26H45NNa2O9S. It is commonly used in various industrial and scientific applications due to its unique properties. This compound is known for its surfactant properties, making it useful in formulations that require emulsification, foaming, and wetting agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium oleamido diethylene glycol 2-sulfosuccinate typically involves the reaction of oleic acid with diethylene glycol and sulfamic acid. The process begins with the amidation of oleic acid with diethylene glycol to form oleamido diethylene glycol. This intermediate is then reacted with sulfamic acid under controlled conditions to introduce the sulfosuccinate group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. The compound is then purified through filtration and crystallization processes .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium oleamido diethylene glycol 2-sulfosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfosuccinate group to other functional groups.
Substitution: The compound can participate in substitution reactions where the sulfosuccinate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Applications De Recherche Scientifique
Disodium oleamido diethylene glycol 2-sulfosuccinate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in biological assays and experiments that require emulsification and stabilization of biological samples.
Medicine: Utilized in pharmaceutical formulations for its emulsifying and stabilizing properties.
Mécanisme D'action
The mechanism of action of disodium oleamido diethylene glycol 2-sulfosuccinate involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form micelles and stabilize emulsions. This property is particularly useful in formulations that require the mixing of oil and water phases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium laureth sulfosuccinate: Another surfactant with similar properties but derived from lauryl alcohol.
Disodium cocoamphodiacetate: A surfactant derived from coconut oil with similar emulsifying properties.
Disodium oleamido MEA-sulfosuccinate: A related compound with a similar structure but different functional groups.
Uniqueness
Disodium oleamido diethylene glycol 2-sulfosuccinate is unique due to its specific combination of oleic acid and diethylene glycol, which imparts distinct surfactant properties. Its ability to form stable emulsions and reduce surface tension makes it particularly valuable in various industrial and scientific applications .
Propriétés
Numéro CAS |
67030-80-2 |
|---|---|
Formule moléculaire |
C26H45NNa2O9S |
Poids moléculaire |
593.7 g/mol |
Nom IUPAC |
disodium;4-[2-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]ethoxy]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C26H47NO9S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)27-18-19-35-20-21-36-26(31)23(22-25(29)30)37(32,33)34;;/h9-10,23H,2-8,11-22H2,1H3,(H,27,28)(H,29,30)(H,32,33,34);;/q;2*+1/p-2/b10-9-;; |
Clé InChI |
PCDVINMRZHPVSF-XXAVUKJNSA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12761017.png)
